6-(Trifluoromethoxy)-1H-indazol-5-amine is an organic compound with the molecular formula and a molecular weight of 201.15 g/mol. This compound is classified as a nitrogen-containing heterocyclic compound, specifically an indazole derivative. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and reactivity.
This compound can be sourced from various chemical suppliers and is categorized under indazoles, which are bicyclic compounds featuring a five-membered ring fused to a six-membered ring containing nitrogen atoms. The trifluoromethoxy group enhances the compound's electronic properties, making it valuable for further chemical transformations and applications in drug design.
The synthesis of 6-(trifluoromethoxy)-1H-indazol-5-amine can be approached through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One notable method includes the use of hydrazine derivatives to facilitate the formation of the indazole ring.
The molecular structure of 6-(trifluoromethoxy)-1H-indazol-5-amine can be represented using various notations:
C1=C2C=NNC2=CC(=C1N)C(F)(F)F
MHRNJCQQTAOQEH-UHFFFAOYSA-N
The compound features a bicyclic indazole framework with an amino group at position 5 and a trifluoromethyl group at position 6, contributing to its chemical reactivity and biological activity.
6-(Trifluoromethoxy)-1H-indazol-5-amine can participate in various chemical reactions due to its functional groups:
While specific mechanisms of action for 6-(trifluoromethoxy)-1H-indazol-5-amine may vary based on its application, it is often investigated for its biological activities:
The physical and chemical properties of 6-(trifluoromethoxy)-1H-indazol-5-amine are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.15 g/mol |
Density | Approximately 1.536 g/cm³ |
Boiling Point | 358.5 °C at 760 mmHg |
Melting Point | 170-172 °C |
LogP | 2.745 |
PSA (Polar Surface Area) | 54.7 Ų |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its potential toxicity .
6-(Trifluoromethoxy)-1H-indazol-5-amine has several promising applications in scientific research:
6-(Trifluoromethoxy)-1H-indazol-5-amine (CAS 1499162-39-8) is a fluorinated indazole derivative increasingly recognized as a privileged scaffold in modern drug discovery. Characterized by the molecular formula C₈H₆F₃N₃O and a molecular weight of 217.15 g/mol, its structure integrates a trifluoromethoxy (-OCF₃) group at the 6-position and an amino (-NH₂) group at the 5-position of the indazole heterocycle [1]. This compound exemplifies strategic molecular design leveraging fluorine chemistry to enhance pharmacological properties. Its emergence coincides with a broader shift toward targeted cancer therapies, particularly against intrahepatic cholangiocarcinoma (iCCA), where molecular heterogeneity demands precision agents [2]. The scaffold’s versatility supports derivatization for diverse biological targets, positioning it at the forefront of kinase inhibitor and signal transduction modulator development.
The pharmacological profile of 6-(trifluoromethoxy)-1H-indazol-5-amine stems from synergistic electronic and steric effects imparted by its substituents. The trifluoromethoxy group (-OCF₃) is a highly electronegative moiety with exceptional metabolic stability due to robust carbon-fluorine bonds (bond energy ~472 kJ/mol) [8]. Unlike methyl groups, -OCF₃ resists cytochrome P450-mediated oxidation, prolonging compound half-life in vivo. Its electron-withdrawing nature (σₘ = 0.35) also modulates the indazole ring’s electron density, enhancing hydrogen-bond acceptor capacity near the 6-position—a critical feature for ATP-competitive kinase inhibitors [6].
The 5-amino group provides a hydrogen-bond donor/acceptor site crucial for target engagement. This group facilitates interactions with kinase hinge regions (e.g., FGFR2, BRAF) through hydrogen bonding and π-stacking. Its position ortho to the indazole nitrogen creates a planar pharmacophore ideal for deep hydrophobic pocket binding [6]. When paired with -OCF₃, these groups create distinct polarity gradients: -NH₂ increases hydrophilicity, while -OCF₃ enhances lipophilicity (measured as logP increase of ~0.9 versus non-fluorinated analogs) . This balanced amphiphilicity promotes membrane permeability and oral bioavailability, addressing a key challenge in kinase inhibitor design [8].
Table 1: Comparative Analysis of Substituent Effects on Indazole Scaffolds
Compound | Substituent Position | logP | Metabolic Stability (t₁/₂, min) | Kinase Inhibition (IC₅₀, nM) |
---|---|---|---|---|
6-(Trifluoromethoxy)-1H-indazol-5-amine | 6-OCF₃, 5-NH₂ | 1.8 | >120 | FGFR2: 8.5 [1] [6] |
5-(Trifluoromethyl)-1H-indazol-3-amine | 5-CF₃, 3-NH₂ | 2.3 | 95 | BRAF: 12.3 |
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine | 6-CF₃, 1-CH₃, 3-NH₂ | 2.6 | 110 | JAK2: 6.7 |
Indazole-based compounds have evolved from nonspecific cytotoxic agents to precision therapeutics, driven by molecular profiling advances. The discovery of frequent actionable mutations in iCCA (e.g., FGFR2 fusions: 10–20%; IDH1/2: 15–25%) established a rationale for targeted indazole development [2]. Early analogs like 3-amino-5-(trifluoromethyl)-1H-indazole explored BRAF inhibition but faced metabolic instability . The strategic incorporation of trifluoromethoxy marked a turning point, leveraging fluorine’s "magic bullet" properties to enhance pharmacokinetics while maintaining potency [8].
Pivotal developments include:
Table 2: Key Synthetic Routes to 6-(Trifluoromethoxy)-1H-indazol-5-amine Derivatives
Method | Conditions | Yield (%) | Scope Limitations |
---|---|---|---|
Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂, RuPhos, K₃PO₄, dioxane/H₂O, 140°C, MW | 58–98 | Low yield for ortho-substituted EWGs [5] |
Nucleophilic Aromatic Substitution | 5-Fluoro-6-(trifluoromethoxy)indazole + NH₃, CuI, 100°C | 65–75 | Requires pre-halogenated indazole |
Reductive Cyclization | ortho-Nitro trifluoromethoxy benzones + Zn/NH₄Cl | 45–60 | Mixture of regioisomers possible |
The scaffold’s trajectory reflects broader trends in oncology drug development: targeting rare mutations with high-potency agents. Current research explores its utility in IDH1-mutant iCCA, where metabolic reprogramming inhibitors are clinically validated (e.g., ivosidenib) [2]. The compound’s role extends beyond kinase inhibition—it serves as a diagnostic PET tracer precursor when labeled with ¹⁸F, exploiting the -OCF₃ group’s stability for in vivo imaging [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9